Physicochemical Differentiation: Lipophilicity (ALogP) Versus Pan-FGFR Clinical Candidates
Protein kinase inhibitor 6 exhibits a calculated ALogP of 4.211, which is approximately 0.5–1.5 log units higher than many clinically advanced FGFR3-targeted agents such as erdafitinib (cLogP ~3.5) and pemigatinib (cLogP ~3.0) . This elevated lipophilicity confers distinct solubility and permeability characteristics. Specifically, the compound demonstrates solubility of 55 mg/mL (225.14 mM) in DMSO, enabling the preparation of concentrated stock solutions for in vitro assays [1]. For in vivo applications, its lipophilicity necessitates formulation strategies that differ from more polar FGFR inhibitors, with recommended injection formulations incorporating DMSO, Tween 80, and PEG300 to maintain solubility .
| Evidence Dimension | Lipophilicity (ALogP) |
|---|---|
| Target Compound Data | ALogP = 4.211 |
| Comparator Or Baseline | Erdafitinib (cLogP ≈3.5); Pemigatinib (cLogP ≈3.0) |
| Quantified Difference | ALogP elevation of 0.7–1.2 units |
| Conditions | Calculated ALogP values derived from vendor technical datasheets and published literature |
Why This Matters
This lipophilicity difference impacts solubility, permeability, and formulation requirements, making protein kinase inhibitor 6 a more suitable probe for assays requiring higher membrane penetration or distinct formulation conditions.
- [1] TargetMol. Protein kinase inhibitor 6 product page. Solubility: DMSO 55 mg/mL (225.14 mM). Catalog No. T9779. View Source
